![molecular formula C15H14BrFN2O B1384619 5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol CAS No. 885266-59-1](/img/structure/B1384619.png)
5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol
Overview
Description
Preparation Methods
The synthesis of 5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol typically involves the bromination of 2,4-difluorophenol under acidic conditions using an inert solvent such as dimethylformamide (DMF) The reaction conditions must be carefully controlled to ensure the desired product is obtained
Chemical Reactions Analysis
5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different products depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol is used extensively in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol involves its interaction with specific molecular targets. The compound’s hydrazono group can form hydrogen bonds and interact with various enzymes and proteins, affecting their activity. The electron-withdrawing groups (bromine and fluorine) help stabilize the compound and enhance its reactivity .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol include:
2-Bromo-5-fluorophenol: Used as a building block in organic synthesis.
5-Bromo-2,4-difluorophenol: Utilized in the synthesis of other organic compounds and as a pesticide.
4-Bromo-2-fluorophenol: Employed in the preparation of various chemical intermediates.
Compared to these compounds, this compound is unique due to its hydrazono group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
5-bromo-2-[(E)-C-ethyl-N-(4-fluoroanilino)carbonimidoyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O/c1-2-14(13-8-3-10(16)9-15(13)20)19-18-12-6-4-11(17)5-7-12/h3-9,18,20H,2H2,1H3/b19-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTPGAKOWHNJQJ-XMHGGMMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC1=CC=C(C=C1)F)C2=C(C=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC1=CC=C(C=C1)F)/C2=C(C=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


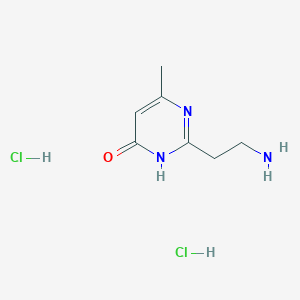
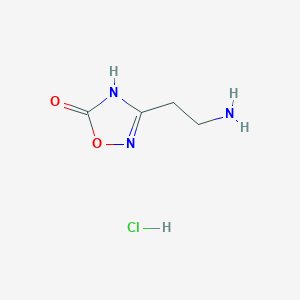

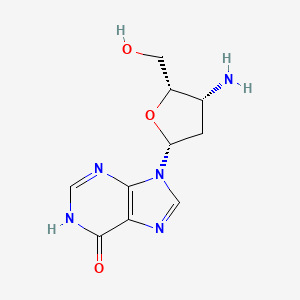
![4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride](/img/structure/B1384545.png)
![3-amino-1-(2-hydroxyethyl)-4-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384547.png)
![3-amino-4-(2-furyl)-1-(2-hydroxyethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384548.png)
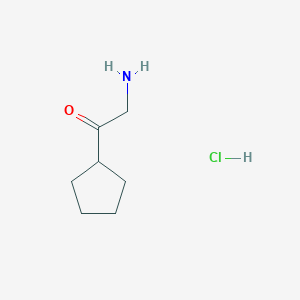
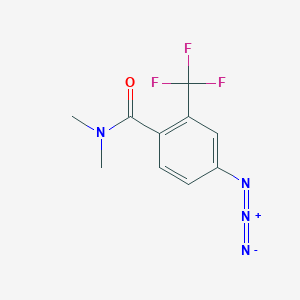

![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime](/img/structure/B1384554.png)
![2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384556.png)
![4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B1384557.png)
![6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384558.png)
